Cas no 405275-87-8 (Ethyl 2-methyl-2H-indazole-3-carboxylate)
Ethyl 2-methyl-2H-indazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-methyl-2H-indazole-3-carboxylate
- ethyl 2-methylindazole-3-carboxylate
- AKOS015900212
- CS-0365133
- SCHEMBL6705844
- J-520767
- A873302
- 5-[(3-ETHYL-2-THIAZOLIDINYLIDENE)ETHYLIDENE]-4-OXO-2-THIOXO-3-THIAZOLIDINEACETICACID
- DTXSID40427631
- 405275-87-8
- Ethyl2-methyl-2H-indazole-3-carboxylate
- ETHYL 2-METHYL-2H-INDAZOL-3-YL CARBOXYLATE
-
- MDL: MFCD07368557
- Inchi: 1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3
- InChI Key: ANRAWGDDLJAFET-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C2C=CC=CC2=NN1C)=O
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 50 °C
- Boiling Point: 350.3±15.0 °C at 760 mmHg
- Flash Point: 165.7±20.4 °C
- Refractive Index: 1.585
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- PSA: 44.12000
- LogP: 1.75000
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Ethyl 2-methyl-2H-indazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: Harmful
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-methyl-2H-indazole-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-methyl-2H-indazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150675-5g |
Ethyl 2-methyl-2H-indazole-3-carboxylate |
405275-87-8 | 95% | 5g |
$477 | 2021-08-05 | |
| Chemenu | CM150675-250mg |
Ethyl 2-methyl-2H-indazole-3-carboxylate |
405275-87-8 | 95% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM150675-1g |
Ethyl 2-methyl-2H-indazole-3-carboxylate |
405275-87-8 | 95% | 1g |
$*** | 2023-03-31 | |
| Apollo Scientific | OR4428-1g |
Ethyl 2-methyl-2H-indazole-3-carboxylate |
405275-87-8 | 95% | 1g |
£60.00 | 2024-05-23 | |
| eNovation Chemicals LLC | D515315-5g |
ethyl 2-methyl-2H-indazole-3-carboxylate |
405275-87-8 | 95% | 5g |
$860 | 2024-08-03 | |
| Alichem | A269001780-5g |
Ethyl 2-methyl-2H-indazole-3-carboxylate |
405275-87-8 | 95% | 5g |
$550.80 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435803-1g |
Ethyl 2-methyl-2H-indazole-3-carboxylate |
405275-87-8 | 98+% | 1g |
¥613.00 | 2024-05-14 | |
| eNovation Chemicals LLC | D515315-5g |
ethyl 2-methyl-2H-indazole-3-carboxylate |
405275-87-8 | 95% | 5g |
$860 | 2025-02-25 | |
| eNovation Chemicals LLC | D515315-5g |
ethyl 2-methyl-2H-indazole-3-carboxylate |
405275-87-8 | 95% | 5g |
$860 | 2025-02-21 |
Ethyl 2-methyl-2H-indazole-3-carboxylate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Ethyl 2-methyl-2H-indazole-3-carboxylate
Comprehensive Guide to Ethyl 2-methyl-2H-indazole-3-carboxylate (CAS No. 405275-87-8): Properties, Applications, and Industry Insights
Ethyl 2-methyl-2H-indazole-3-carboxylate (CAS No. 405275-87-8) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of the indazole family, this ester exhibits versatile reactivity, making it a valuable intermediate for synthesizing bioactive molecules. The compound's molecular formula, C11H12N2O2, and precise carboxylate functionalization have sparked interest among researchers exploring novel drug candidates and heterocyclic chemistry applications.
Recent trends in medicinal chemistry highlight the growing demand for indazole-based scaffolds, with Ethyl 2-methyl-2H-indazole-3-carboxylate frequently appearing in patent literature for kinase inhibitor development. Its methyl-substituted indazole core enhances metabolic stability compared to unsubstituted analogs—a critical factor addressed in modern drug discovery optimization strategies. Analytical studies using HPLC and NMR spectroscopy confirm the compound's high purity (>98%), meeting stringent requirements for preclinical research applications.
The synthesis of 405275-87-8 typically involves esterification of corresponding indazole carboxylic acids under controlled conditions, with optimized yields reaching 85-90% in recent process chemistry reports. This efficiency makes it cost-effective for scale-up production, particularly for high-throughput screening platforms. Notably, the ethyl ester moiety provides excellent solubility in common organic solvents (DMSO, ethanol), facilitating its use in combinatorial chemistry workflows.
Emerging applications extend beyond pharmaceuticals, with studies exploring its potential in material science as a precursor for photoactive polymers. The compound's UV absorption characteristics (λmax 270-290 nm) make it suitable for designing light-sensitive coatings, aligning with the sustainable chemistry movement. Researchers are particularly interested in its structure-activity relationships (SAR) when incorporated into biodegradable materials.
From a commercial perspective, Ethyl 2-methyl-2H-indazole-3-carboxylate suppliers emphasize cGMP compliance and quality control documentation, reflecting industry shifts toward standardized research chemicals. The compound's stability profile (typically stored at 2-8°C under inert atmosphere) ensures reliable performance in long-term studies, addressing common concerns about compound degradation in drug development pipelines.
Environmental considerations are increasingly important, and 405275-87-8 demonstrates favorable eco-toxicity profiles in preliminary assessments. Its biodegradation pathways have been modeled using computational chemistry tools, showing faster breakdown compared to persistent halogenated compounds—a significant advantage for green chemistry initiatives.
Future research directions may explore the compound's utility in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The 2-methylindazole fragment's ability to participate in hydrogen bonding networks could enable novel molecular recognition applications, potentially revolutionizing small-molecule therapeutics development strategies.
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